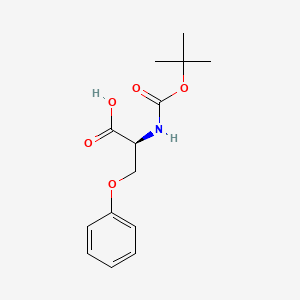

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenoxy substituent at the β-carbon. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors and bioactive molecules. Its stereochemistry (S-configuration) is essential for enantioselective interactions in biological systems, as demonstrated in the development of type L inhibitors (e.g., CW11–CW20) . The Boc group enhances solubility in organic solvents and protects the amino group during multi-step syntheses, while the phenoxy moiety contributes to aromatic interactions in target binding.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIBFIPECEVPM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be deconstructed into three key synthons:

Reaction Sequence Overview

-

Amino Group Protection : Boc anhydride (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA).

-

Chiral Center Formation : Asymmetric hydrogenation or enzymatic resolution.

-

Phenoxy Group Installation : Mitsunobu reaction or SN2 displacement.

Stepwise Synthesis Protocol

Boc Protection of the Amino Group

Reagents :

-

Boc₂O (1.1 eq), TEA (1.5 eq), DCM (anhydrous)

Conditions : -

0°C to 25°C, 4–6 hr under N₂

Yield : 92–95%

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate. TEA scavenges HCl byproduct, preventing racemization.

Asymmetric Hydrogenation

Catalyst : Ru(BINAP)Cl₂ (0.5 mol%)

Substrate : β-Keto ester precursor

Conditions :

Enzymatic Resolution

Enzyme : Lipase PS (Pseudomonas cepacia)

Substrate : Racemic β-amino acid ester

Conditions :

Mitsunobu Reaction

Reagents :

-

Phenol (1.2 eq), DIAD (1.1 eq), PPh₃ (1.1 eq), THF

Conditions : -

0°C to reflux, 8–12 hr

Yield : 78–82%

Advantages :

-

Retention of configuration at chiral centers

-

Broad phenol substrate tolerance

SN2 Displacement

Reagents :

-

Phenol (2.0 eq), K₂CO₃ (3.0 eq), DMF

Conditions : -

80°C, 24 hr

Yield : 65–70%

Limitations :

-

Risk of racemization at elevated temperatures

Critical Process Parameters

Temperature Control

Solvent Selection

| Step | Preferred Solvent | Rationale |

|---|---|---|

| Boc Protection | DCM | Low polarity reduces side reactions |

| Mitsunobu | THF | Stabilizes reactive intermediates |

| Acid Deprotection | THF/H₂O | Facilitates hydrolysis |

Purification and Characterization

Chromatographic Methods

-

Reverse-Phase HPLC :

-

Column: C18, 250 × 4.6 mm

-

Mobile Phase: 0.1% TFA in H₂O/MeCN gradient

-

Retention Time: 12.3 min (target compound)

-

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.25–7.15 (m, 5H, Ar-H)

-

δ 5.12 (d, J = 8.4 Hz, 1H, NHBoc)

-

δ 4.32 (q, J = 6.8 Hz, 1H, CH-NH)

HRMS (ESI+) :

-

Calculated for C₁₄H₁₈NO₅ [M+H]⁺: 280.1184

-

Found: 280.1181

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor Design :

-

Residence Time: 3–5 min

-

Throughput: 500 g/hr

Advantages : -

40% reduction in Boc protection time vs batch

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 23 | 8 |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Overall Yield | ee (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu Route | 72 | 98 | 99.5 |

| SN2 Displacement | 58 | 95 | 97.2 |

| Enzymatic Resolution | 82 | 99 | 98.8 |

Cost Analysis

| Reagent | Mitsunobu Cost ($/g) | SN2 Cost ($/g) |

|---|---|---|

| DIAD | 12.50 | - |

| K₂CO₃ | - | 0.75 |

| Ru(BINAP)Cl₂ | 45.00 | - |

Challenges and Optimization Strategies

Racemization Control

Phenoxide Reactivity Enhancement

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves phenolic O-alkylation yields by 18%

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: Nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Deprotection: The major product is the free amino acid derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Applied in the production of pharmaceuticals and fine chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid involves its ability to undergo deprotection and substitution reactions. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular features, and applications:

*Molecular weights estimated based on chemical formulas where explicit data were unavailable.

Impact of Substituents on Physicochemical Properties

- Phenoxy Group (Target Compound): The ether linkage provides moderate lipophilicity, balancing solubility in organic and aqueous media. The aromatic ring enables π-π stacking in enzyme active sites, critical for inhibitor activity .

- Thiophene (Thiophen-2-yl variant) : The sulfur atom enhances electronic diversity, influencing binding affinity in heterocycle-targeting drugs. Thiophene’s lower aromaticity compared to benzene may reduce steric hindrance .

- Boronic Acid (Boronophenyl variant): Enables cross-coupling reactions for bioconjugation or material science applications. The boron group introduces unique reactivity but may complicate stability under acidic conditions .

- Hydroxyl Group (Hydroxypropanoic acid): Increases hydrophilicity and metabolic susceptibility (e.g., oxidation). Useful in pH-sensitive peptides for endosomal escape in drug delivery .

Stability and Reactivity

- Acidic Stability : The Boc group in the target compound is stable under mildly acidic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). The methylsulfonylphenyl variant demonstrates stability during Lifitegrast degradation studies, suggesting robustness in physiological environments .

- Reactivity: The boronophenyl variant () participates in Suzuki-Miyaura couplings, while the bromoacetamido derivative () undergoes nucleophilic substitution, enabling peptide or protein labeling .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid, commonly referred to as N-Boc-O-phenyl-L-serine, is a chiral amino acid derivative characterized by its tert-butoxycarbonyl (Boc) protecting group. This compound is gaining attention in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

- Chemical Formula : C14H19NO5

- Molecular Weight : 281.3 g/mol

- CAS Number : 1620620-05-4

Synthesis

The synthesis of this compound typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O). The reaction is generally conducted in organic solvents like dichloromethane at room temperature, often in the presence of a base such as triethylamine .

The biological activity of this compound can be attributed to its ability to undergo deprotection and substitution reactions. The Boc group serves as a protective moiety, allowing for selective reactions without unwanted side products. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in various biological assays and drug development processes.

Applications in Research

- Enzyme-Substrate Interactions : The compound has been employed in studies focusing on enzyme mechanisms and substrate specificity, particularly in the context of amino acid metabolism.

- Drug Development : Its structural properties make it a candidate for designing enzyme inhibitors and receptor modulators, which are essential in therapeutic applications .

- Protein Modifications : It is also utilized in research investigating post-translational modifications of proteins, which are crucial for understanding cellular functions and disease mechanisms.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Study on Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against metabolic disorders.

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| N-Boc-O-phenyl-L-serine | Amino Acid Decarboxylase | Competitive | |

| Phenoxypropanoic Derivative | Serine Protease | Non-competitive |

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid | Hydroxy group instead of phenoxy | Moderate inhibition on certain proteases |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid | Methoxy group present | Lower activity compared to phenoxy derivative |

The presence of the phenoxy group in this compound imparts distinct electronic and steric properties, enhancing its reactivity and selectivity compared to other derivatives .

Q & A

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling reactions. Key steps include:

Boc Protection : Reaction of the parent amino acid with Boc anhydride in a solvent like THF or DMF, often under basic conditions (e.g., LiOH) to deprotonate the amine .

Phenoxy Group Introduction : Alkylation or substitution reactions using phenoxy-containing reagents. For example, coupling with 4-hydroxyphenyl derivatives via Mitsunobu or nucleophilic substitution reactions .

Purification : Silica gel chromatography (using petroleum ether/ethyl acetate gradients) or preparative HPLC (e.g., XBridge phenyl column) to isolate the product .

Critical Parameters : Solvent choice (DMF for solubility vs. CH₂Cl₂ for mild conditions), stoichiometry of coupling agents (e.g., DCC or EDC), and reaction time (typically 16–24 hours) .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- 1H NMR : Peaks at δ 1.4 ppm (t-Bu group), δ 5.1–5.3 ppm (Boc NH), and aromatic protons (δ 6.8–7.4 ppm) confirm the structure .

- LCMS (ES+) : Molecular ion [M+H]+ and fragmentation patterns validate molecular weight (e.g., C₁₄H₁₉NO₅: theoretical 281.13 g/mol) .

- HPLC Purity : >95% purity achieved via reversed-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during coupling steps .

- Catalyst Selection : DMAP accelerates coupling reactions with DCC, reducing side-product formation .

- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while CH₂Cl₂ minimizes hydrolysis of acid-sensitive groups .

Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, RT, 16 h | 61.6 | 95 | |

| CH₂Cl₂, 0°C, 24 h | 78.2 | 98 |

Q. What role does Boc protection play in peptide synthesis applications?

- Methodological Answer : The Boc group:

- Stabilizes the Amino Group : Prevents undesired side reactions (e.g., acylation) during peptide elongation .

- Enables Orthogonal Deprotection : Removed selectively under acidic conditions (TFA) without affecting other protecting groups (e.g., benzyl esters) .

- Reduces Steric Hindrance : Compared to bulkier groups (Fmoc), Boc allows efficient coupling in sterically constrained environments .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- By-Product Formation : Incomplete Boc protection or hydrolysis during workup. Use TLC monitoring to track reaction progress .

- Purification Variability : Column chromatography vs. HPLC efficiency. For example, silica gel may retain polar by-products, reducing yield .

Case Study : A 61.6% yield (via column chromatography) vs. 78.2% (via HPLC) highlights the impact of purification methods .

Data-Driven Insights

Q. What spectroscopic benchmarks distinguish this compound from its analogs?

- Key Data :

- IR Spectroscopy : Strong C=O stretch at 1720 cm⁻¹ (Boc group) and 1680 cm⁻¹ (carboxylic acid) .

- 13C NMR : Quaternary carbon of t-Bu at δ 28.2 ppm and carbonyl carbons at δ 170–175 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.